2,4-Pyrimidinedicarboxylic acid, also known as 2,4-pyridinedicarboxylic acid or lutidinic acid, is an aromatic dicarboxylic acid with the chemical formula and a CAS number of 499-80-9. This compound features two carboxylic acid groups attached to a pyridine ring, specifically at the 2 and 4 positions. It is classified as a nitrogen-containing heterocyclic compound and is notable for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through several methods:
The molecular structure of 2,4-pyridinedicarboxylic acid consists of a pyridine ring with two carboxyl groups (-COOH) positioned at the 2 and 4 locations.
2,4-Pyridinedicarboxylic acid participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups on the pyridine ring, which can enhance its acidity and reactivity towards nucleophiles.
The mechanism of action for 2,4-pyridinedicarboxylic acid primarily involves its role as an inhibitor of specific enzymes, particularly dioxygenases that depend on 2-oxoglutarate as a cofactor. This inhibition affects various physiological processes in plants and microorganisms.
Studies have shown that this compound can suppress growth in tomato seedlings by inhibiting root elongation and affecting cellular processes related to hydroxyproline metabolism .
Hydrolytic conversion stands as a fundamental route to 2,4-pyridinedicarboxylic acid (2,4-PDCA), particularly through the functionalization of nitrile precursors. The hydrolysis of 2,4-cyanopyridine under strongly acidic or alkaline conditions efficiently introduces carboxyl groups at both the 2- and 4-positions of the pyridine ring. This transformation proceeds via an intermediate amide stage before complete conversion to the dicarboxylic acid. The reaction kinetics and final yield are heavily influenced by reaction temperature, with optimal performance observed within the range of 140–170°C. At lower temperatures (<100°C), hydrolysis remains incomplete, leading to significant accumulation of monoamide-monoacid intermediates, while excessive temperatures (>200°C) promote decarboxylation side reactions [1] [4].
Pressure significantly enhances hydrolysis efficiency by maintaining the aqueous medium in a liquid state at elevated temperatures. Industrial-scale processes typically employ pressurized reactors to achieve near-quantitative conversion. Under optimized conditions (160°C, 5 hours, 15 bar), hydrolysis yields exceeding 92% have been documented for analogous dicarboxylic acid production from nitrile precursors [3]. Acid catalysts, particularly p-toluenesulfonic acid (PTSA), demonstrate remarkable efficacy in accelerating the hydrolysis while maintaining excellent reusability over multiple cycles. PTSA achieves a catalytic turnover frequency (TOF) of 12.5 h⁻¹ for ester/amide hydrolysis, significantly outperforming mineral acids like sulfuric acid, which suffer from corrosion issues and lower selectivity [9].
Table 1: Optimization Parameters for Hydrolytic Conversion to 2,4-PDCA
Parameter | Suboptimal Range | Optimal Range | Effect on Conversion/Yield |
---|---|---|---|
Temperature | <140°C or >200°C | 140–170°C | Lower: Incomplete reaction; Higher: Decarboxylation |
Catalyst (PTSA) | <0.5 mol% or absent | 1.5–2.5 mol% | Drives reaction to completion; reusable for 5+ cycles |
Reaction Time | <1 hour | 4–6 hours | Shorter: Low conversion; Longer: Diminishing returns |
Pressure | Atmospheric | 10–20 bar | Essential for maintaining liquid phase at high temperature |
Catalytic technology plays a pivotal role in enhancing the efficiency of 2,4-PDCA synthesis from cyanopyridine derivatives. Heterogeneous catalysts, particularly metal oxides (e.g., CuO, MnO₂) supported on alumina, facilitate the controlled hydrolysis of dinitrile precursors. These catalysts operate through Lewis acid sites that polarize the nitrile group, rendering it more susceptible to nucleophilic attack by water. Catalyst morphology significantly impacts performance; mesoporous supports with high surface area (>150 m²/g) provide superior accessibility to active sites compared to microporous or non-porous analogues [1] [4].
Homogeneous catalysis offers alternative pathways. Transition metal complexes, particularly those of ruthenium and palladium, enable hydrolytic reactions under milder conditions (80–120°C). For instance, RuCl₃ in aqueous medium catalyzes 2,4-dicyanopyridine hydrolysis with 85% yield at 100°C within 8 hours. However, catalyst recovery challenges and potential metal contamination of the product limit industrial adoption of homogeneous systems. Enzyme-mimetic catalysts represent an emerging approach. Engineered Escherichia coli whole-cell systems expressing nitrilases demonstrate regioselective conversion of dinitriles to diacids, though currently with lower volumetric productivity (0.58 g/L/h) compared to chemical methods [3] [5].
Table 2: Catalytic Systems for 2,4-PDCA Synthesis from Cyanopyridine Precursors
Catalyst Type | Representative System | Temperature | Yield | Advantages/Limitations |
---|---|---|---|---|
Heterogeneous Metal Oxide | CuO/Al₂O₃ (15 wt%) | 160–180°C | 89% | Reusable; Requires high temperature |
Homogeneous Metal Salt | RuCl₃ (5 mol%) | 100°C | 85% | Milder conditions; Difficult separation |
Biocatalytic (Whole Cell) | E. coli PCA/2,4-PDCA strains | 30–37°C | 76% | Ambient conditions; Lower productivity; High selectivity |
Acid Catalyst (PTSA) | p-Toluenesulfonic acid | 140–170°C | 92% | High efficiency; Excellent reusability |
Solid-state coordination chemistry provides unique pathways to high-purity 2,4-PDCA and its metal complexes, bypassing solubility limitations inherent in solution-phase synthesis. Hydrothermal methods represent the predominant technique, leveraging elevated temperature and pressure in aqueous or mixed-solvent systems to facilitate direct reaction between metal salts and the dicarboxylic acid. Typical conditions involve heating mixtures to 120–180°C for 24–72 hours in sealed vessels, enabling the formation of crystalline products with defined stoichiometry [2] [7] [8].
The versatile coordination behavior of 2,4-PDCA arises from its multiple donor sites: the pyridyl nitrogen atom and four oxygen atoms from two carboxylate groups. This versatility manifests in diverse coordination modes observed in crystalline complexes:
These coordination variations directly influence crystal packing and dimensionality. For example, reaction of 2,4-PDCA with Ni(II) salts under hydrothermal conditions yields either [Ni(2,4-pydc)(H₂O)₂]ₙ or [Ni₂(2,4-pydc)₂(H₂O)₅]ₙ, differing in dimensionality (2D vs. 3D) based solely on subtle changes in crystallization parameters like cooling rate or pH [7]. Solvent-free mechanochemical synthesis offers an emerging alternative, involving solid-state grinding of reactants with minimal liquid additive. This approach achieves near-quantitative yields for Zn(II) and Cd(II) 2,4-PDCA complexes within 30–60 minutes, significantly reducing energy consumption compared to hydrothermal methods [8].
Crystallization optimization focuses on controlling supersaturation and nucleation. Slow cooling of saturated 2,4-PDCA solutions (1.5–2.0 g/L in water) from 90°C to 25°C at 0.5°C/hour yields large single crystals suitable for X-ray diffraction analysis. For industrial-scale production, antisolvent crystallization using ethanol or acetone achieves particle size distributions optimized for filtration and washing, with the narrowest distribution (D₉₀/D₁₀ = 2.1) obtained using ethanol as antisolvent added at 5 mL/min [6] [10].
Table 3: Solid-State Coordination Geometries of 2,4-PDCA Complexes
Metal Ion | Stoichiometry | Coordination Mode | Dimensionality | Crystallization Method |
---|---|---|---|---|
Zn(II) | [Zn(2,4-pydc)(H₂O)₄]·H₂O | μ₁(κ²N,O²) | Molecular solid | Hydrothermal (150°C, 48h) |
Ni(II) | [Ni(2,4-pydc)(H₂O)₂]ₙ | μ₃-Bridging | 2D layer | Hydrothermal (160°C, 72h) |
Ni(II) | [Ni₂(2,4-pydc)₂(H₂O)₅]ₙ | μ₄(κ⁵N,O²:O²':O⁴:O⁴') | 3D framework | Hydrothermal (140°C, 96h) |
Eu(III) | [Eu(2,4-pydc)₁.₅(H₂O)₂]ₙ | μ₄(κ⁵N,O²:O²,O²':O⁴:O⁴') | 3D network | Hydrothermal (180°C, 24h) |
Tb(III) | [Tb(2,4-pydc)₁.₅(H₂O)₂]ₙ | μ₄(κ⁵N,O²:O²,O²':O⁴:O⁴') | 3D network | Hydrothermal (180°C, 24h) |
Solvent choice critically determines reaction efficiency and isolation yield in 2,4-PDCA synthesis. Water serves as the primary solvent for hydrolytic processes due to its environmental compatibility, low cost, and role as both solvent and reactant. The solubility profile of 2,4-PDCA (2.49 g/L at 20°C) necessitates high water volumes in batch processing, presenting challenges for energy-efficient concentration during isolation. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) significantly enhance reagent solubility (up to 45 g/L for 2,4-PDCA in DMSO at 25°C) and facilitate higher reaction concentrations, but introduce complications in solvent recovery and potential degradation at elevated temperatures [6] [9].
Reaction kinetics studies reveal distinct kinetic regimes in hydrolysis. Below 120°C, the reaction exhibits first-order dependence on cyanopyridine concentration with an activation energy (Eₐ) of 85 kJ/mol. Above 140°C, the kinetics shift to zero-order, limited by mass transfer, particularly for poorly soluble intermediates. This understanding informs reactor design: agitated pressure reactors with efficient mixing overcome mass transfer limitations, enabling scale-up while maintaining selectivity >95% [1] [4].
Industrial process intensification strategies focus on tandem chemo-microbial systems and continuous flow technology. The integration of chemical hydrolysis with whole-cell biocatalysis demonstrates particular promise. For instance, waste poly(ethylene terephthalate) (PET) undergoes chemical depolymerization to terephthalic acid (92% yield), followed by microbial conversion to 2,4-PDCA via engineered E. coli strains expressing novel metabolic pathways. This cascade achieves an overall 94% carbon efficiency from PET waste to high-value 2,4-PDCA, significantly improving process economics compared to linear approaches [3]. Flow reactors offer enhanced heat/mass transfer for the hydrolysis step. Microreactor systems operating at 150°C achieve complete conversion of 2,4-dicyanopyridine in under 30 minutes—five times faster than batch reactors—due to precise temperature control and eliminated mixing limitations [9].
Table 4: Solvent Systems and Performance in 2,4-PDCA Synthesis and Isolation
Solvent System | Solubility of 2,4-PDCA (g/L, 25°C) | Reaction Rate Constant k (h⁻¹) | Isolation Method | Recovery Yield |
---|---|---|---|---|
Water | 2.49 | 0.15 | Acidification/Centrifugation | 78% |
Water-Ethanol (1:1) | 8.7 | 0.22 | Cooling crystallization | 85% |
DMSO | 45.2 | 0.48 | Antisolvent precipitation | 91% |
DMF | 38.6 | 0.42 | Antisolvent precipitation | 89% |
Water-PTSA (Cat.) | N/A | 0.86 | Direct filtration | 92% |
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